2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride
Description
Starting Materials: The imidazo[4,5-b]pyridine core and isopropyl bromide.
Reaction Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) with a base such as
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)-2-propan-2-ylimidazo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4.ClH/c1-11(2)14-18-13-6-4-8-17-15(13)19(14)10-12-5-3-7-16-9-12;/h4,6,8,11-12,16H,3,5,7,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJXWDKVYFRGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1CC3CCCNC3)N=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride typically involves multi-step organic synthesis
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Formation of the Imidazo[4,5-b]pyridine Core:
Starting Materials: Pyridine-2-carboxaldehyde and 1,2-diaminopropane.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
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